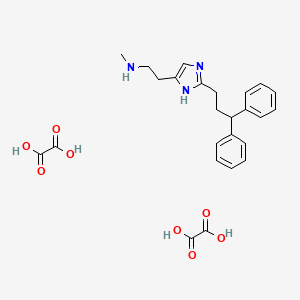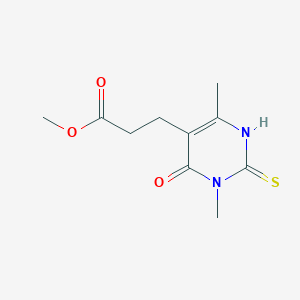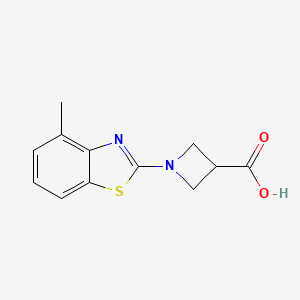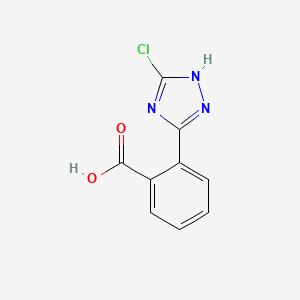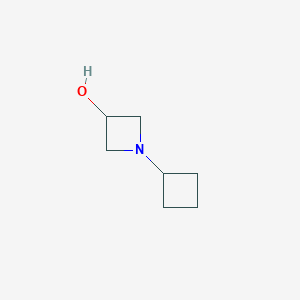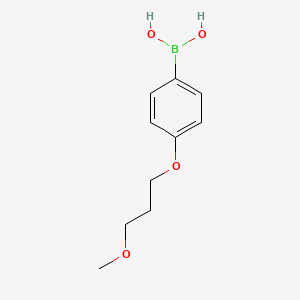
4-(3-Methoxypropoxy)phenylboronic acid
Übersicht
Beschreibung
“4-(3-Methoxypropoxy)phenylboronic acid” is a boronic acid compound with a molecular weight of 210.04 . It has the IUPAC name 4-(3-methoxypropoxy)phenylboronic acid and the InChI code 1S/C10H15BO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 . It is a solid substance that is typically stored at room temperature .
Synthesis Analysis
Boronic acids, including “4-(3-Methoxypropoxy)phenylboronic acid”, can be synthesized through various methods. One common method involves bromine-lithium exchange reactions . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxypropoxy)phenylboronic acid” is represented by the linear formula C10H15BO4 . The InChI key for this compound is WYIXRPIOLPCEBP-UHFFFAOYSA-N .
Chemical Reactions Analysis
As a boronic acid, “4-(3-Methoxypropoxy)phenylboronic acid” can readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation .
Physical And Chemical Properties Analysis
“4-(3-Methoxypropoxy)phenylboronic acid” is a solid substance with a molecular weight of 210.04 . It is typically stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies : Phenylboronic acids, including derivatives similar to 4-(3-Methoxypropoxy)phenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonds between heteroatoms and the boronic acid group, and have potential applications in materials science (Pedireddi & Seethalekshmi, 2004).
Catalytic Activities : These compounds are also explored for their catalytic activities. For instance, phenylboronic acids are used in oxidative hydroxylation reactions and reduction of various dyes, demonstrating their utility in chemical synthesis and environmental applications (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Carbohydrate Chemistry : In carbohydrate chemistry, phenylboronic acids are valuable for synthesizing specifically substituted or oxidized sugar derivatives. They are used as reagents for testing and as protective groups in the synthesis of complex carbohydrates (Ferrier, 1972).
Molecular Recognition and Chemosensing : These acids play a significant role in molecular recognition and chemosensing, particularly in the recognition of biologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Biomedical Applications : Phenylboronic acids are incorporated into block copolymers for biomedical applications, leveraging their sugar- and pH-responsive properties. This makes them potential candidates for drug delivery systems and biosensors (Jin et al., 2010).
Biomedical Engineering : They are also used in the synthesis of unique nanomaterials with biomedical engineering applications, offering potential in drug delivery and diagnostic tools due to their stimuli-responsive characteristics (Hasegawa, Nishida, & Vlies, 2015).
Nanomaterial Characterization : Phenylboronic acids are involved in the characterization of hybrid nanomaterials, such as those incorporating carbon nanotubes, indicating their importance in nanotechnology and material science (Monteiro et al., 2015).
Advanced Bio-Applications : Their unique chemistry, especially the ability to form reversible complexes with polyols, makes phenylboronic acid-decorated polymeric nanomaterials highly relevant for advanced bio-applications like drug delivery systems and biosensors (Lan & Guo, 2019).
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including “4-(3-Methoxypropoxy)phenylboronic acid”, have been gaining interest in medicinal chemistry . They have been studied for their potential in anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that boronic acids could be used to improve the activities of existing drugs .
Eigenschaften
IUPAC Name |
[4-(3-methoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIXRPIOLPCEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681429 | |
| Record name | [4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)phenylboronic acid | |
CAS RN |
279262-35-0 | |
| Record name | B-[4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-Methoxypropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



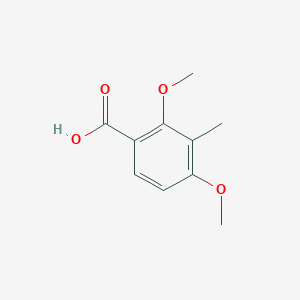
![N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine](/img/structure/B1421991.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
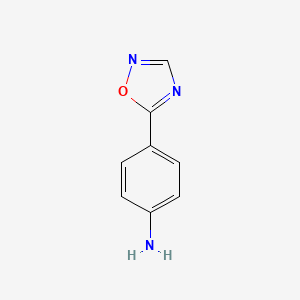
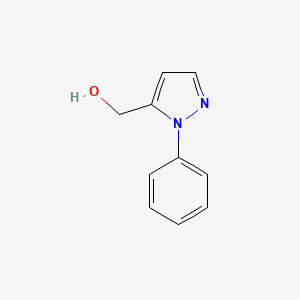
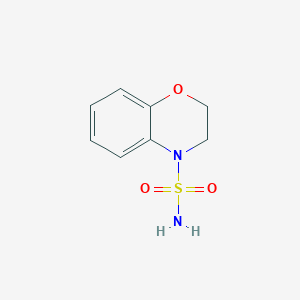
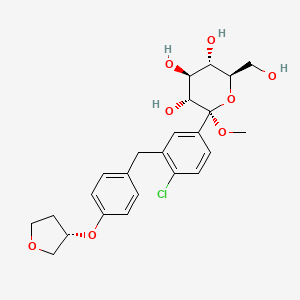
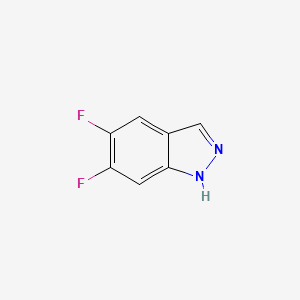
![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)
